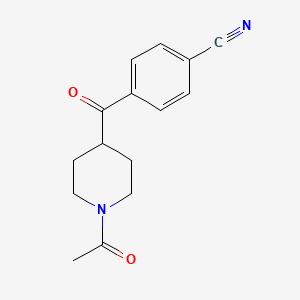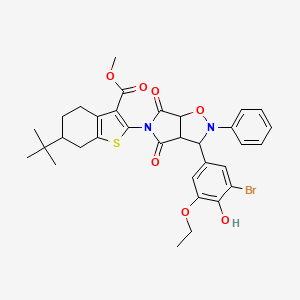![molecular formula C19H21N5O B12636202 (4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- typically involves multi-step organic reactions. One common method includes the use of propargyl alcohols as coupling partners in a Rh(III)-catalyzed efficient cascade annulation . This method allows for the regioselective construction of the spiro structure, which is crucial for the compound’s stability and functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
化学反応の分析
Types of Reactions
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Spiro[imidazole-indene] derivatives: These compounds share a similar spiro structure and are synthesized using similar methods.
Spiro[oxadiazolo-pyrazine] derivatives: These compounds also feature a spiro arrangement and are used in various applications.
Uniqueness
What sets Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- apart is its specific combination of functional groups and its unique spiro structure
特性
分子式 |
C19H21N5O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
(4R)-2'-amino-2,2,3'-trimethyl-6-pyrimidin-5-ylspiro[1,3-dihydronaphthalene-4,5'-imidazole]-4'-one |
InChI |
InChI=1S/C19H21N5O/c1-18(2)7-13-5-4-12(14-8-21-11-22-9-14)6-15(13)19(10-18)16(25)24(3)17(20)23-19/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,23)/t19-/m1/s1 |
InChIキー |
UPOMBIAVTOFWMY-LJQANCHMSA-N |
異性体SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)[C@]4(C1)C(=O)N(C(=N4)N)C)C |
正規SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)C4(C1)C(=O)N(C(=N4)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
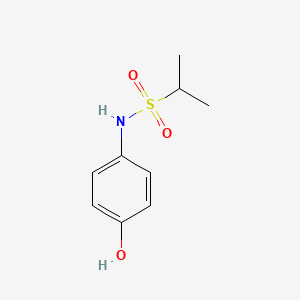
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
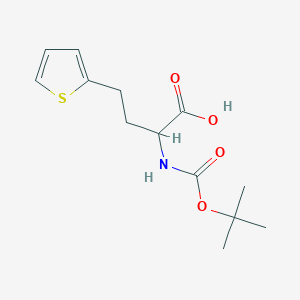
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
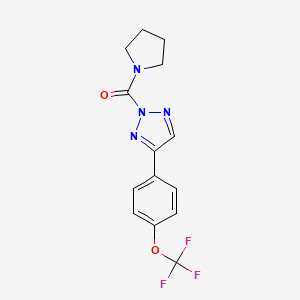
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
